Marmesin

Vue d'ensemble

Description

Marmesin (C14H14O4) . It is a precursor in the biosynthesis of psoralen and linear furanocoumarins, which are compounds found in various plants, including Ruta graveolens (rue) . This compound plays a crucial role in the formation of the furan ring, leading to the production of 4’,5’-dihydro furocoumarin derivatives .

Préparation Méthodes

Voies Synthétiques et Conditions de Réaction

Le this compound peut être synthétisé en laboratoire par diverses méthodes. Une approche courante implique la réaction de couplage intramoléculaire catalysée par le palladium, qui construit le cycle dihydropyranne à partir de l'intermédiaire (-)-peucedanol . L'étape clé de cette synthèse est l'époxydation asymétrique catalytique d'une énone .

Méthodes de Production Industrielle

Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas bien documentées, les méthodes de synthèse en laboratoire constituent un fondement pour des applications industrielles potentielles. L'utilisation de réactions catalysées par le palladium et l'époxydation asymétrique catalytique sont susceptibles d'être évolutives pour la production industrielle.

Applications De Recherche Scientifique

Marmesin has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of various furanocoumarins, which are important in organic chemistry.

Biology: this compound plays a role in the biosynthesis of compounds that have biological activities, such as psoralen.

Medicine: This compound has been studied for its potential anti-cancer properties, particularly in non-small cell lung cancer and esophageal cancer

Mécanisme D'action

Target of Action

Marmesin, a natural coumarin compound, has been found to primarily target the PI3K/Akt pathway and vascular endothelial growth factor receptor-2 (VEGFR-2) . These targets play a crucial role in cell proliferation and survival, making them key components in the progression of various cancers .

Mode of Action

This compound interacts with its targets to induce significant changes in cellular processes. It suppresses the PI3K/Akt pathway, leading to the inhibition of cell proliferation . Additionally, this compound downregulates the expression of VEGFR-2, a key receptor in angiogenesis . This interaction results in the inhibition of mitogen-stimulated proliferation and invasion in cancer cells .

Biochemical Pathways

This compound plays a central role in the biosynthesis of furocoumarins in plants, acting as a natural intermediate in the formation of the furan ring that leads to a 4’,5’-dihydro furocoumarin-derivative . In the context of cancer, this compound affects the PI3K/Akt pathway and VEGF/VEGFR signaling pathway . The suppression of these pathways leads to downstream effects such as reduced cell proliferation and angiogenesis .

Pharmacokinetics

In silico molecular mechanisms suggest that this compound and marmelosin interact at the active site of hsulf-2, providing a potential mechanism for its inhibition and consequent antitumor activity .

Result of Action

This compound exhibits anti-proliferative effects against cancer cells, confirmed by the reduced expression of Ki67 and PCNA . It also exerts pro-apoptotic activity on cancer cells by downregulating Bcl-2 and upregulating Bax . Furthermore, this compound suppresses the expression and secretion of VEGF in cancer cells, leading to the inhibition of capillary-like structure formation .

Analyse Biochimique

Biochemical Properties

Marmesin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It exhibits anti-proliferative effects against esophageal cancer (EC) cells, confirmed by the reduced expression of Ki67 and PCNA . This compound also exerts pro-apoptotic activity on EC cells by downregulating Bcl-2 and upregulating Bax .

Cellular Effects

This compound influences cell function significantly. It suppresses the PI3K/Akt pathway in EC cells , impacting cell signaling pathways, gene expression, and cellular metabolism. The suppression of this pathway leads to the inhibition of cell proliferation and induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound binds with biomolecules, inhibits or activates enzymes, and changes gene expression. Specifically, it inhibits the PI3K/Akt pathway, leading to anti-cancer activity in EC cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Marmesin can be synthesized in the laboratory through various methods. One common approach involves the palladium-catalyzed intramolecular coupling reaction, which constructs the dihydropyran ring from the intermediate (-)-peucedanol . The key step in this synthesis is the catalytic asymmetric epoxidation of an enone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods provide a foundation for potential industrial applications. The use of palladium-catalyzed reactions and catalytic asymmetric epoxidation are likely to be scalable for industrial production.

Analyse Des Réactions Chimiques

Types de Réactions

Le marmesin subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents dérivés de furanocoumarine.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, conduisant à différents dérivés.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et Conditions Courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, peuvent être utilisés pour les réactions de substitution.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de furanocoumarine, qui ont des activités biologiques et pharmacologiques significatives .

Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme précurseur dans la synthèse de diverses furanocoumarines, qui sont importantes en chimie organique.

Biologie : Le this compound joue un rôle dans la biosynthèse de composés ayant des activités biologiques, telles que le psoralène.

Médecine : Le this compound a été étudié pour ses propriétés anticancéreuses potentielles, en particulier dans le cancer du poumon non à petites cellules et le cancer de l'œsophage

Mécanisme d'Action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Dans la recherche sur le cancer, le this compound a montré qu'il inhibait la voie PI3K/Akt, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses . Il régule également à la baisse l'expression de protéines telles que Ki67, PCNA, Bcl-2, et régule à la hausse Bax . De plus, le this compound supprime l'expression et la sécrétion du VEGF, inhibant l'angiogenèse tumorale .

Comparaison Avec Des Composés Similaires

Le marmesin est similaire à d'autres furanocoumarines, telles que le psoralène et la scopoletine. il est unique dans son rôle spécifique de précurseur dans la biosynthèse des furanocoumarines linéaires . D'autres composés similaires comprennent :

Psoralène : Une furanocoumarine aux propriétés phototoxiques utilisée dans le traitement des troubles de la peau.

Scopoletine : Un composé de coumarine ayant diverses activités biologiques, notamment des propriétés anti-inflammatoires et antioxydantes.

Le caractère unique du this compound réside dans son rôle biosynthétique spécifique et ses applications thérapeutiques potentielles dans la recherche sur le cancer.

Activité Biologique

Marmesin, a coumarin compound predominantly found in the Aegle marmelos (bael fruit) plant, has been the subject of extensive research due to its diverse biological activities. This article explores the various pharmacological effects of this compound, including its roles in cancer therapy, antimicrobial properties, and other health benefits.

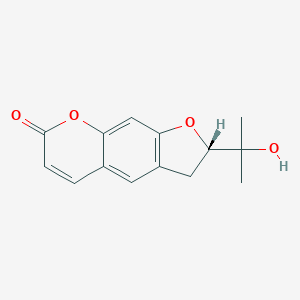

Chemical Structure and Properties

This compound is characterized by its furanocoumarin structure, which contributes to its biological activities. The molecular formula is C₁₈H₁₈O₅, and it features a lactone ring that is essential for its pharmacological effects. Its solubility in organic solvents facilitates its extraction from plant sources.

Antitumor Activity

Recent studies have highlighted this compound's potential as an antitumor agent. A notable study demonstrated that this compound interacts with heparan sulfatase-2 (HSULF-2), an enzyme overexpressed in various tumor cells. The interaction inhibits HSULF-2 activity, leading to apoptosis in breast cancer cells. Molecular docking studies revealed a strong binding affinity of this compound to HSULF-2 with a binding score of -8.5 Kcal/mol, indicating its potential as a therapeutic agent against cancer .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens:

- Antibacterial Activity : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.

- Antifungal Activity : Research indicates that this compound can inhibit fungal growth by interfering with cell membrane integrity and function.

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, although further research is needed to elucidate its mechanisms of action against specific viruses .

Anti-inflammatory Effects

This compound has been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for the treatment of inflammatory diseases .

Neuroprotective Effects

In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. Studies indicate that this compound can attenuate cell damage induced by hydrogen peroxide in human neuroblastoma cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Recent studies have utilized advanced techniques such as UHPLC-Q-TOF-MS to analyze the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life (T1/2) | 1.43 h |

| Maximum concentration (Cmax) | 1004 ng/L |

| Time to reach Cmax (Tmax) | 3.0 h |

These parameters suggest that this compound has a relatively short half-life but achieves significant concentrations within a few hours post-administration .

Case Studies

- Breast Cancer Treatment : A case study involving breast cancer patients treated with bael fruit extract highlighted the role of this compound in reducing tumor size and improving patient outcomes through its action on HSULF-2.

- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.

- Neuroprotection : Research involving animal models of neurodegeneration demonstrated that administration of this compound significantly improved cognitive function and reduced markers of oxidative stress .

Propriétés

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030448 | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-08-6 | |

| Record name | (+)-Marmesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013849086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marmesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Marmesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARMESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5D33D6K5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Marmesin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.